ETaKG, >=95% (HPLC)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

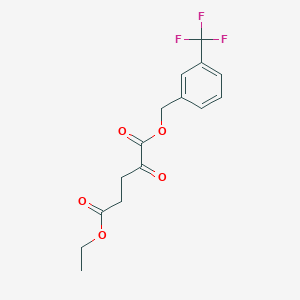

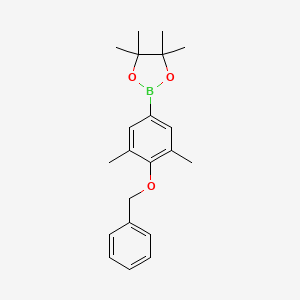

ETaKG, also known as 5-Ethyl 1-(3-(trifluoromethyl)benzyl) 2-oxopentanedioate, is a cell-permeable, aqueous stable, bioavailable, non-toxic α-ketoglutarate/2-oxoglutarate (α-KG/2-OG) diester derivative . It readily undergoes hydrolysis by cytosolic esterases to α-KG . The monoester analog, TaKG, is also membrane permeant .

Molecular Structure Analysis

The molecular formula of ETaKG is C15H15F3O5 . It has a molecular weight of 332.27 . The InChI Key, which is a unique identifier for chemical substances, is OKDCLZOKKGLMIX-UHFFFAOYSA-N.

Physical And Chemical Properties Analysis

ETaKG is an oil that is colorless to light yellow . It is stable in aqueous solutions and is bioavailable .

科学研究应用

Cancer Research and Tumor Growth Suppression

ETaKG has demonstrated promising effects in cancer research. By selectively inducing prolyl hydroxylase-dependent cell death in hypoxic cells, it suppresses tumor growth in xenograft models. Additionally, it reduces glucose metabolism and elevates intracellular α-ketoglutarate levels, impacting cellular energy dynamics .

Hypoxia-Related Pathways and HIF-1α/2α Modulation

ETaKG destabilizes hypoxia-inducible factor (HIF-1α/2α) by reactivating prolyl hydroxylases (PHDs). This modulation of HIF pathways is crucial for understanding cellular responses to low oxygen conditions and may have implications in diseases like ischemia and cancer .

Metabolism and Glucose Uptake Regulation

ETaKG’s ability to alter glucose metabolism and elevate α-ketoglutarate levels suggests potential applications in metabolic studies. Researchers can explore its impact on cellular energy production and nutrient utilization .

mTORC1 Signaling and Lysosomal Translocation

In U2OS cells, ETaKG stimulates mTORC1 activity independently of glutaminolysis. Its lysosomal translocation mechanism warrants investigation, as it may contribute to cell growth and proliferation pathways .

Biochemistry and α-Ketoglutarate Prodrugs

As a cell-permeable α-ketoglutarate prodrug, ETaKG provides a unique tool for studying α-KG-related processes. Researchers can explore its effects on enzymes, epigenetics, and metabolic pathways .

Environmental Science and Analytical Techniques

High-performance liquid chromatography (HPLC) plays a crucial role in analyzing ETaKG. Researchers use HPLC to quantify its purity, stability, and degradation kinetics. This analytical technique ensures accurate measurements for various applications.

作用机制

Target of Action

ETaKG, >=95% (HPLC) primarily targets Hypoxia-inducible factors (HIF-1α/2α) and prolyl hydroxylases (PHDs) . PHDs are enzymes that play a crucial role in the regulation of HIFs .

Mode of Action

ETaKG, >=95% (HPLC) is a cell-permeable, aqueous stable, bioavailable, non-toxic α-ketoglutarate/2-oxoglutarate (α-KG/2-OG) diester derivative that readily undergoes hydrolysis by cytosolic esterases to α-KG . It elevates intracellular [α-KG] by 15-fold in a prolonged fashion, destabilizes HIF-1α/2α and reactivates prolyl hydroxylases (PHDs) in hypoxic cells .

Biochemical Pathways

The compound affects the HIF pathway and the glucose metabolism pathway . By destabilizing HIF-1α/2α and reactivating PHDs, it influences the cellular response to hypoxia . It also decreases cellular ATP and glucose uptake, indicating an effect on glucose metabolism .

Pharmacokinetics

It is described as a bioavailable compound , suggesting that it can be absorbed and utilized in the body. The compound is also described as non-toxic , which is an important aspect of its safety profile.

Result of Action

ETaKG, >=95% (HPLC) has been shown to selectively trigger PHD-dependent cell death in hypoxic cells . It also decreases cellular ATP and glucose uptake , which could have various downstream effects on cellular energy levels and metabolism. Furthermore, it has been shown to suppress tumor growth in a xenograft model .

Action Environment

The action of ETaKG, >=95% (HPLC) is influenced by the cellular environment, particularly the presence of hypoxia . Its ability to destabilize HIF-1α/2α and reactivate PHDs suggests that it may be particularly effective in hypoxic environments, such as those found in certain types of tumors . .

属性

IUPAC Name |

5-O-ethyl 1-O-[[3-(trifluoromethyl)phenyl]methyl] 2-oxopentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3O5/c1-2-22-13(20)7-6-12(19)14(21)23-9-10-4-3-5-11(8-10)15(16,17)18/h3-5,8H,2,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDCLZOKKGLMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(=O)OCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)

![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)